![molecular formula C12H13N3O5S2 B14326625 3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid CAS No. 105878-32-8](/img/structure/B14326625.png)
3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids This compound is characterized by the presence of two sulfonic acid groups and a hydrazinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid . The resulting benzenesulfonic acid can then undergo further reactions to introduce the hydrazinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid involves its interaction with molecular targets and pathways in biological systems. The hydrazinyl group can form covalent bonds with specific enzymes, inhibiting their activity. Additionally, the sulfonic acid groups can enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.
Chlorosulfonic acid: An organosulfur compound with a sulfonic acid group and a chlorine atom.
Sulfanilic acid: An aromatic amine with a sulfonic acid group.
Uniqueness
3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid is unique due to the presence of both hydrazinyl and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
105878-32-8 |
|---|---|
Formule moléculaire |
C12H13N3O5S2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
3-[(4-hydrazinylphenyl)sulfonylamino]benzenesulfonic acid |
InChI |
InChI=1S/C12H13N3O5S2/c13-14-9-4-6-11(7-5-9)21(16,17)15-10-2-1-3-12(8-10)22(18,19)20/h1-8,14-15H,13H2,(H,18,19,20) |
Clé InChI |
HHQPLJVIFBDHNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)
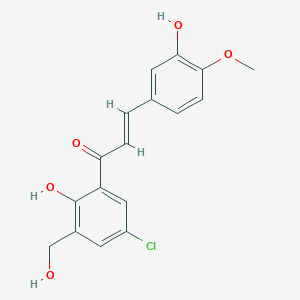

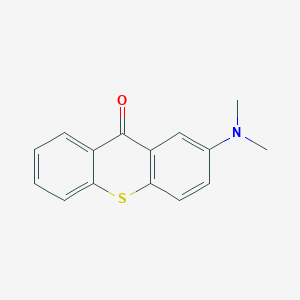
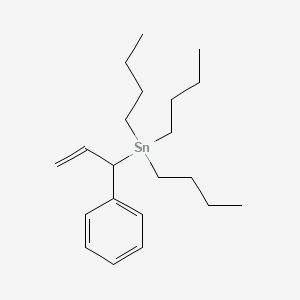
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
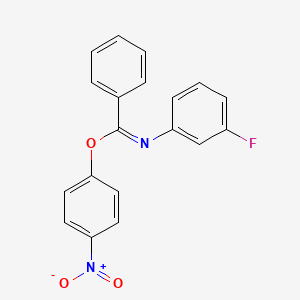
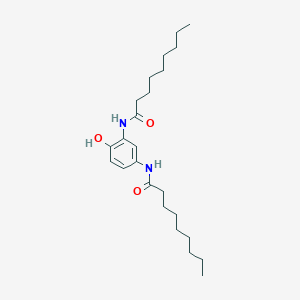

![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
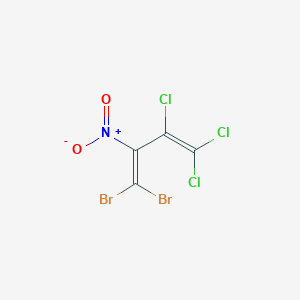
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
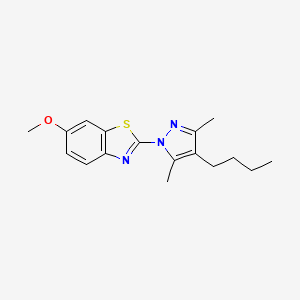
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
